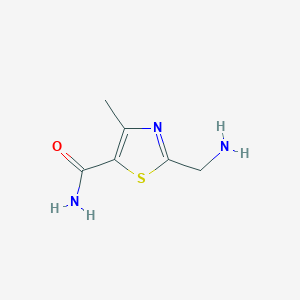

2-(Aminomethyl)-4-methyl-1,3-thiazole-5-carboxamide

Description

Table 1: Structural Comparison with Analogous Thiazole Derivatives

Key Observations:

- Electronic effects : The carboxamide group (-CONH2) in the target compound enhances hydrogen-bonding capacity compared to dimethylamide (-N(CH3)2) derivatives.

- Solubility : The absence of ionic groups (e.g., carboxylate) results in lower aqueous solubility relative to charged analogs.

- Steric profile : The aminomethyl group introduces steric bulk at position 2, reducing rotational freedom compared to simpler amino-substituted thiazoles.

These structural nuances influence reactivity and biological interactions, positioning this compound as a unique scaffold in medicinal chemistry.

Properties

Molecular Formula |

C6H9N3OS |

|---|---|

Molecular Weight |

171.22 g/mol |

IUPAC Name |

2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxamide |

InChI |

InChI=1S/C6H9N3OS/c1-3-5(6(8)10)11-4(2-7)9-3/h2,7H2,1H3,(H2,8,10) |

InChI Key |

HYLHOIPOEGNMID-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=N1)CN)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-4-methyl-1,3-thiazole-5-carboxamide typically involves the reaction of 4-methyl-1,3-thiazole-5-carboxylic acid with aminomethyl reagents under specific conditions. One common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. Catalysts and optimized reaction parameters are often employed to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like alkyl halides in the presence of a base.

Major Products

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of reduced thiazole derivatives.

Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Scientific Research Applications

Thiazole derivatives, including 2-(Aminomethyl)-4-methyl-1,3-thiazole-5-carboxamide, have found applications in various scientific disciplines.

Chemistry: These compounds serve as building blocks for synthesizing more complex thiazole derivatives. The thiazole ring can be modified and functionalized to create a wide range of compounds with tailored properties.

Biology: Thiazole derivatives are investigated for their potential biological activities, such as antimicrobial and antifungal properties. They can interact with specific molecular targets and pathways, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Medicine: Thiazole derivatives are explored for potential use in drug development, particularly in designing new therapeutic agents. Their unique structures and biological activities make them attractive candidates for treating various diseases.

Industry: Thiazole derivatives are utilized in producing dyes, biocides, and chemical reaction accelerators. These compounds contribute to developing new products and improving existing processes in various industries.

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. Studies have demonstrated that these compounds can inhibit the growth of various bacterial strains. For example, one study showed that a thiazole derivative had an inhibition zone of 15 mm against Staphylococcus aureus and a minimum inhibitory concentration (MIC) of 32 µg/mL. Against Escherichia coli, the inhibition zone was 18 mm, with an MIC of 16 µg/mL. For Candida albicans, the inhibition zone was 20 mm, and the MIC was 8 µg/mL. These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Candida albicans | 20 | 8 |

Anticancer Activity

Thiazole derivatives have also been investigated for their anticancer properties. In vitro studies have shown that these compounds can induce cytotoxic effects on various cancer cell lines. For instance, one study found that a thiazole derivative had an IC50 of 25 µM against HeLa cells (cervical cancer), 15 µM against MDA-MB-231 cells (breast cancer), and 30 µM against A549 cells (lung cancer). The mechanism behind its anticancer activity may involve apoptosis induction and cell cycle arrest, although further studies are required to elucidate these pathways.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MDA-MB-231 (breast cancer) | 15 |

| A549 (lung cancer) | 30 |

Case Studies

Antimicrobial Study: A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various thiazole derivatives, including one similar to this compound, against resistant strains of bacteria. The results indicated that it exhibited potent activity against Staphylococcus aureus, suggesting its potential as a therapeutic agent against antibiotic-resistant infections.

Cytotoxicity Assessment: In a study focused on the cytotoxic effects of thiazole compounds on cancer cells, it was found that a compound significantly reduced cell viability in both HeLa and MDA-MB-231 cell lines, indicating its potential role in cancer therapy.

2-Aminothiazoles as Kinase Inhibitors and Therapeutic Agents

2-Aminothiazoles have been recognized as novel kinase inhibitor templates . These compounds have demonstrated potential as therapeutic agents in several studies .

Antitumor Activity: Research has highlighted the antitumor activity of N-acylated-2-amino-5-benzyl-1,3-thiazoles. For instance, compound 8a exhibited moderate activity against colon, melanoma, renal, and breast cancer cell lines . Additionally, compounds 8d , 8e , 8f , and 8a showed considerable GI values against leukemia cell lines .

Antiproliferative Activity: Studies have explored the antiproliferative activity of 2-amino-4-phenylthiazole derivatives against cancer cell lines such as A549, HeLa, HT29, and Karpas299 . Compound 10 demonstrated significant growth inhibitory effects, particularly against HT29 cells (IC50 = 2.01 µM) .

Selective Action: Certain 2-aminothiazole derivatives exhibit selective action towards human glioblastoma U251 cells and human melanoma WM793 cells, with low toxicity to pseudo-normal cells. For example, compound 11 demonstrated a selective action towards the human glioblastoma U251 cells and human melanoma WM793 cells, comparing to the leukemia cells .

In vivo Studies: In vivo studies of ruthenium complexes with 2-aminophenyl ligands have shown promising anticancer effects with low levels of side effects . Complex 2 promoted antioxidant activity by increasing levels of SOD, GSH, and CAT and induced apoptosis and cell-cycle arrest in the G2/M phase .

Acyl Thioureas and 2-Amino-5-Carboxamide Thiazoles

Acyl thioureas, related to 2-amino-5-carboxamide thiazoles, have gained interest for their applications in various fields, including pharmacological science . These compounds exhibit a wide variety of biological activities, such as antitumor, enzyme inhibitory, antibacterial, antifungal, and antimalarial activities . Kim et al. developed a solid-phase synthetic method for synthesizing 2-amino-5-carboxamide thiazoles, which avoids the formation of undesired isomers .

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target. For instance, in antimicrobial applications, it may inhibit bacterial enzymes, leading to cell death .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Thiazole Core

The biological and physicochemical properties of thiazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis:

Table 1: Key Thiazole-Based Analogs and Their Features

Key Observations:

- Aminomethyl vs. However, pyridinyl groups in Dasatinib enable π-π stacking with kinase active sites, critical for its nanomolar potency .

- Carboxamide vs. Ester Groups : Carboxamide derivatives (e.g., Dasatinib) exhibit superior solubility and target affinity compared to ester analogs (), which are often intermediates in synthesis .

Thiazole vs. Thiadiazole Ring Systems

Thiadiazole analogs, such as 2-Amino-6-(4-methylphenyl)-1,3,4-thiadiazole-5-carboxamide (), differ in electronic properties due to the additional nitrogen atom. Thiadiazoles generally exhibit higher metabolic stability but reduced hydrogen-bonding capacity compared to thiazoles.

Pharmacological and Toxicological Considerations

- Solubility : Carboxamide derivatives generally outperform ester or aryl-substituted analogs in aqueous solubility, critical for oral bioavailability .

- Toxicity: Toxicology data for this compound remain uncharacterized, though related compounds (e.g., ) highlight the need for thorough safety profiling .

Biological Activity

2-(Aminomethyl)-4-methyl-1,3-thiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its role in various pharmacological activities. The presence of an aminomethyl group enhances its ability to interact with biological macromolecules, potentially leading to diverse therapeutic effects.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. These compounds have been tested against various pathogenic microorganisms.

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Pathogen | MIC (µg/mL) | Activity Type |

|---|---|---|---|

| This compound | Staphylococcus aureus | 32 | Antibacterial |

| Escherichia coli | 64 | Antibacterial | |

| Candida albicans | 42 | Antifungal |

The compound's structure allows for various substitutions that can enhance its activity against both Gram-positive and Gram-negative bacteria as well as fungi. For instance, modifications at the phenyl ring have been shown to increase antibacterial activity significantly .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has demonstrated selective cytotoxicity against various cancer cell lines.

Table 2: Anticancer Activity of Thiazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 (Lung) | 0.78 | Apoptosis induction |

| HeLa (Cervical) | 0.85 | Cell cycle arrest | |

| MCF-7 (Breast) | 0.62 | Caspase activation |

Studies indicate that the compound induces apoptosis in cancer cells through mechanisms involving caspase activation and modulation of cell cycle progression . The introduction of specific substituents on the thiazole ring can enhance its potency against different cancer types.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been documented. It has been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

Table 3: COX Inhibition by Thiazole Derivatives

| Compound | COX-2 Inhibition IC50 (µM) |

|---|---|

| This compound | 0.93 |

The inhibition of COX enzymes leads to a reduction in prostaglandin E2 (PGE2) levels, contributing to its anti-inflammatory effects .

The biological activity of this compound is largely attributed to its ability to form hydrogen bonds with biological targets and participate in π-π interactions due to the thiazole ring structure. This interaction can modulate the activity of enzymes or receptors involved in various biological processes .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Antimicrobial Efficacy : A study demonstrated that modifications on the thiazole scaffold significantly improved the antimicrobial efficacy against multi-drug resistant strains, suggesting a promising avenue for developing new antibiotics.

- Cancer Treatment : In vivo studies using mouse models indicated that treatment with this compound resulted in significant tumor reduction in xenograft models of human cancer cell lines, showcasing its potential as an anticancer agent .

Q & A

Basic Research Question

- NMR spectroscopy : and NMR confirm regiochemistry and substituent placement. For example, carboxamide protons resonate at δ 10–12 ppm, while thiazole methyl groups appear near δ 2.5 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] peaks) and detects isotopic patterns for halogenated analogs .

- X-ray crystallography : SHELX software refines crystal structures, resolving ambiguities in stereochemistry and hydrogen bonding .

How can researchers optimize reaction conditions to improve yield and purity?

Advanced Research Question

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance lithiation efficiency, while aqueous ethanol reduces side reactions in catalyst-free syntheses .

- Temperature control : Reflux in acetic acid (110–120°C) accelerates cyclization but requires careful monitoring to prevent decomposition .

- Catalyst screening : Sodium acetate in acetic acid improves condensation kinetics, whereas NaH/4-methoxybenzyl chloride protects reactive amide groups during intermediate steps .

How can contradictions in spectroscopic data between synthetic batches be resolved?

Advanced Research Question

- Cross-validation : Combine NMR, HRMS, and IR to distinguish regioisomers (e.g., 4-methyl vs. 5-methyl thiazoles) .

- Crystallographic analysis : Resolves ambiguities in tautomeric forms or unexpected substituent orientations .

- Batch comparison : Systematic variation of reaction parameters (e.g., stoichiometry, solvent) identifies sources of variability, as shown in thiadiazole derivative studies .

What strategies are used to establish structure-activity relationships (SAR) for this compound’s bioactivity?

Advanced Research Question

- Derivatization : Introduce substituents at the aminomethyl or carboxamide positions (e.g., fluorophenyl, bromophenyl) to assess antimicrobial or anticancer potency .

- Docking studies : Molecular modeling (e.g., AutoDock) predicts binding modes with target proteins (e.g., kinase domains), guided by analogs like Dasatinib .

- In vitro assays : Test cytotoxicity (MTT assay) and antimicrobial activity (MIC values) against standardized cell lines, correlating results with electronic effects of substituents .

How does the choice of protecting groups impact synthetic routes?

Advanced Research Question

- PMB protection : 4-Methoxybenzyl (PMB) groups shield amide nitrogens during pyrimidine coupling, preventing unwanted side reactions .

- Deprotection strategies : Acidic conditions (e.g., TFA) remove PMB without degrading the thiazole core, as validated in multi-step syntheses .

What are the challenges in scaling up laboratory synthesis to pilot-scale production?

Advanced Research Question

- Purification : Column chromatography is replaced with recrystallization (e.g., DMF/acetic acid mixtures) for cost-effective batch processing .

- Safety protocols : Handle reactive intermediates (e.g., isocyanates) under inert atmospheres to prevent exothermic side reactions .

How can computational methods aid in the design of novel derivatives?

Advanced Research Question

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to prioritize derivatives with enhanced reactivity or bioavailability .

- QSAR modeling : Correlate substituent descriptors (e.g., logP, molar refractivity) with bioactivity data to guide synthetic priorities .

What are the limitations of current biological activity data for this compound?

Advanced Research Question

- Selectivity gaps : Many studies focus on broad-spectrum antimicrobial assays but lack specificity for molecular targets (e.g., enzyme inhibition) .

- Resistance profiling : Limited data on long-term exposure effects in bacterial or cancer models necessitates follow-up studies .

How can researchers address discrepancies in reported melting points or solubility profiles?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.